molecular formula C17H14IN3O2S B3755686 (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B3755686
M. Wt: 451.3 g/mol
InChI Key: IWHOIJZCABTFKL-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound characterized by its unique structure, which includes an iodofuran ring, a methylphenyl group, and a thiazolo[3,2-a][1,3,5]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves a multi-step process. The initial step often includes the formation of the iodofuran ring through iodination of a furan derivative. This is followed by the condensation of the iodofuran with a suitable aldehyde to form the methylidene intermediate. The final step involves the cyclization of this intermediate with a thiazolo[3,2-a][1,3,5]triazinone precursor under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The iodofuran ring can be oxidized to form corresponding furanones.

    Reduction: The methylidene group can be reduced to form the corresponding alkane.

    Substitution: The iodine atom in the iodofuran ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iodofuran ring may yield furanones, while reduction of the methylidene group may produce alkanes.

Scientific Research Applications

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions may involve binding to active sites or allosteric sites, leading to modulation of the target’s activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-7-[(5-bromofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
  • (7Z)-7-[(5-chlorofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Uniqueness

The uniqueness of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one lies in its iodofuran ring, which can undergo specific reactions that other halogenated analogs may not. Additionally, the combination of the iodofuran ring with the thiazolo[3,2-a][1,3,5]triazinone core provides a unique structural framework that may confer distinct chemical and biological properties.

Properties

IUPAC Name

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2S/c1-11-2-4-12(5-3-11)20-9-19-17-21(10-20)16(22)14(24-17)8-13-6-7-15(18)23-13/h2-8H,9-10H2,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHOIJZCABTFKL-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(O4)I)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=C(O4)I)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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